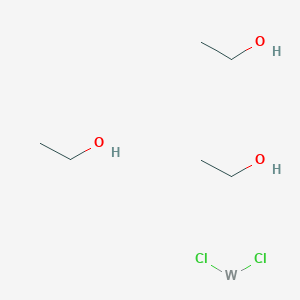
dichlorotungsten;ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotungsten;ethanol is a chemical compound with the molecular formula C6H18Cl2O3W. This compound is a coordination complex where tungsten is bonded to ethanol and chloride ions. It is known for its unique properties and applications in various fields, including catalysis, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotungsten;ethanol typically involves the reaction of tungsten hexachloride (WCl6) with ethanol. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The general reaction can be represented as: [ \text{WCl}_6 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}6\text{H}{18}\text{Cl}_2\text{O}_3\text{W} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Dichlorotungsten;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chloride ions in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as phosphines or amines can be used to replace chloride ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) complexes, while reduction may produce tungsten(IV) or tungsten(II) complexes.
科学的研究の応用
Dichlorotungsten;ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
作用機序
The mechanism of action of dichlorotungsten;ethanol involves its interaction with molecular targets such as enzymes and receptors. The tungsten center can coordinate with various ligands, influencing the activity of the compound. The pathways involved may include:
Coordination with Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can modulate receptor activity by binding to specific receptor sites
類似化合物との比較
Similar Compounds
Tungsten Hexachloride (WCl6): A precursor used in the synthesis of dichlorotungsten;ethanol.
Tungsten Oxide (WO3): Another tungsten compound with different properties and applications.
Tungsten Carbide (WC): Known for its hardness and used in cutting tools and abrasives.
Uniqueness
This compound is unique due to its coordination with ethanol, which imparts specific properties such as solubility and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
特性
分子式 |
C6H18Cl2O3W |
|---|---|
分子量 |
392.95 g/mol |
IUPAC名 |
dichlorotungsten;ethanol |
InChI |
InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
AQDCOTYKQNGVLX-UHFFFAOYSA-L |
正規SMILES |
CCO.CCO.CCO.Cl[W]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



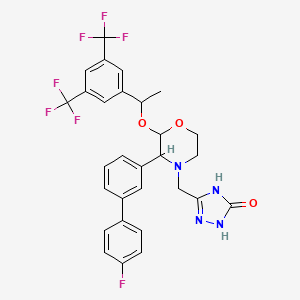
![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
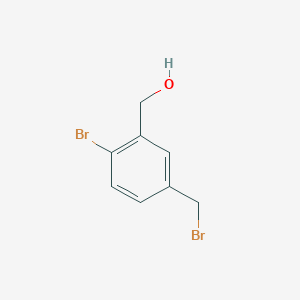

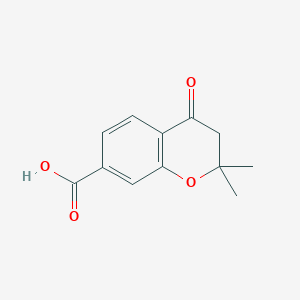
![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)

![Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B12290077.png)
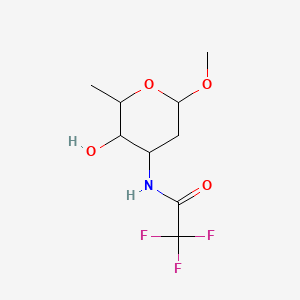
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)
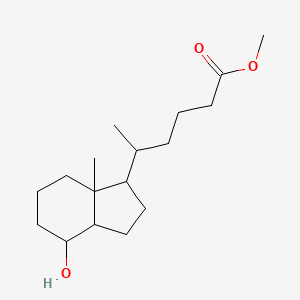
![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)
